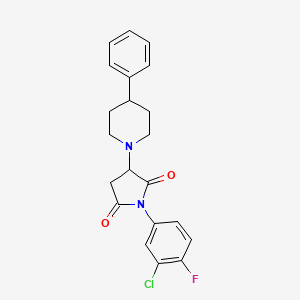![molecular formula C10H9ClF2N2O2 B11051638 Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- is a chemical compound with the molecular formula C({10})H({9})ClF({2})N({2})O(_{2}). This compound is characterized by the presence of a propanimidoyl chloride group attached to a 2,4-difluorophenyl ring through an amino carbonyl linkage. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with phosgene to form 2,4-difluorophenyl isocyanate.
Reaction with Propanimidoyl Chloride: The intermediate is then reacted with propanimidoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a urea derivative, while reaction with an alcohol would produce a carbamate.
Aplicaciones Científicas De Investigación
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism by which propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, or other biomolecules, thereby altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Propanimidoyl chloride, N-[[[(triphenylphosphoranylidene)amino]carbonyl]oxy]-: This compound has a similar structure but with a triphenylphosphoranylidene group instead of the 2,4-difluorophenyl group.
Propanimidoyl chloride, N-hydroxy-2-[[[[(1-methylethyl)amino]carbonyl]oxy]imino]-: This compound features a different substituent on the nitrogen atom.
Uniqueness
Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]- is unique due to the presence of the 2,4-difluorophenyl group, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and drug development.
This detailed overview provides a comprehensive understanding of propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H9ClF2N2O2 |
|---|---|
Peso molecular |
262.64 g/mol |
Nombre IUPAC |
(1-chloropropylideneamino) N-(2,4-difluorophenyl)carbamate |
InChI |
InChI=1S/C10H9ClF2N2O2/c1-2-9(11)15-17-10(16)14-8-4-3-6(12)5-7(8)13/h3-5H,2H2,1H3,(H,14,16) |
Clave InChI |
XCFSXBDWACVBHR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NOC(=O)NC1=C(C=C(C=C1)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide](/img/structure/B11051558.png)
![2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B11051563.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-](/img/structure/B11051579.png)
![n1-{4-Methyl-2-[(phenylsulfonyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B11051584.png)
![3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11051592.png)
![4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B11051596.png)
![6-(3-Bromophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051598.png)
![1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11051607.png)

![5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide](/img/structure/B11051626.png)
![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)
![3-(2,3-Difluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051653.png)
![10-(3,4,5-trimethoxyphenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B11051656.png)